![molecular formula C40H66 B1231327 Lycopersene CAS No. 502-62-5](/img/structure/B1231327.png)
Lycopersene
Overview
Description
Lycopersene is a carotenoid found in Corynebacterium, Lemna minor, and Zea mays . It is a stable and safe triterpenoid . It has been utilized for its antioxidant, antimutagenic, antiproliferative, cytotoxicity, antibacterial, and pesticide effects .
Synthesis Analysis
Lycopersene is synthesized by a tomato enzyme system . It is an intermediate in carotene biosynthesis . The enzymatic synthesis of lycopersene and prelycopersene pyrophosphate from geranylgeranyl pyrophosphate has been reported .Molecular Structure Analysis
Lycopersene has the molecular formula C40H66 . Its average mass is 546.952 Da and its monoisotopic mass is 546.516479 Da .Chemical Reactions Analysis
Lycopersene is synthesized from [4,&X,12, present preliminary report of these studies shows that lyco- persene is indeed an intermediate in carotene biosynthesis . It is converted to phytoene and lycopene in good yield .Physical And Chemical Properties Analysis
Lycopersene has the chemical formula of C40H66 . Its average mass is 546.952 Da and its monoisotopic mass is 546.516479 Da .Scientific Research Applications
Lycopersene in Natural Sources and Extraction Techniques
Lycopersene, a stable triterpenoid, has been extensively studied for its various applications. It is primarily used as an antioxidant, antimutagenic, antiproliferative, and antibacterial agent, and also finds use as a pesticide. The extraction and purification of Lycopersene from natural sources are crucial for research and applications in food, cosmetics, and pharmaceuticals. Various methods like Soxhlet extraction, Maceration, Rotary evaporator, Solid‐phase microextraction, steam distillation, and Chromatography have been employed for this purpose (Arumugam et al., 2022).
Lycopersene in Carotenoid Biosynthesis
Lycopersene's role in carotenoid biosynthesis has been a subject of research. Studies suggest that lycopersene might not be the first tetraterpene formed in this biosynthesis, contrary to earlier beliefs. Instead, compounds like phytoene are considered more likely precursors in carotenoid biosynthesis (Davies, Jones, & Goodwin, 1963).
Lycopene: A Valued Carotenoid
Lycopersene, as lycopene, a carotenoid found in tomatoes and red fruits, has been the focus of intense research. It serves as a natural colorant and a potent antioxidant. Lycopene has been identified for its emerging applications as a nutritional supplement and active ingredient in cosmetics, thanks to its strong antioxidant properties (Ciriminna et al., 2016).
Lycopene's Health Applications
Lycopene exhibits several health benefits, including protection against oxidative damage and chronic diseases such as cancer and cardiovascular diseases. It's known for its capacity to protect lipids, proteins, and DNA from oxidation damage. Moreover, lycopene's potential role in inhibiting cancer cell proliferation and its preventive effects against various diseases, including Alzheimer’s and cardiovascular disorders, are well documented in recent studies (Marzocco, Singla, & Capasso, 2021); (Mozoș et al., 2018); (Imran et al., 2020); (Holzapfel et al., 2013).
Lycopene in Disease Prevention and Therapy
Studies indicate that lycopene is effective in preventing and treating disorders, particularly prostate cancer. Its mechanism of action includes inhibiting proliferation, inducing apoptosis, and decreasing metastatic capacity in cancer cells. However, clinical evidence supporting its use in prevention or treatment is still evolving and requires further research (Holzapfel et al., 2013).
Novel Lycopene Applications
Emerging studies focus on novel encapsulation techniques for lycopene to enhance its bioavailability and effectiveness in cancer treatment. These innovative approaches include niosome encapsulation, which preserves lycopene's activity and improves its pharmaceutical performance (Sharma et al., 2016).
Mechanism of Action
properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h19-22,27-30H,11-18,23-26,31-32H2,1-10H3/b35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVXBZXEFXMRGJ-DPOFWPLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318251 | |
Record name | Lycopersene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
547.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lycopersene | |
CAS RN |
502-62-5 | |
Record name | Lycopersene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=502-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lycopersene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lycopersene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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